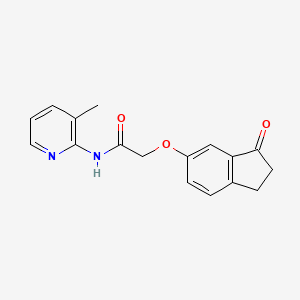

N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Description

“N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide” is a synthetic acetamide derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an inden-5-yloxy moiety linked via an acetamide bridge. The 3-oxo-2,3-dihydro-1H-indenyl group introduces a ketone functional group and a fused bicyclic structure, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-3-2-8-18-17(11)19-16(21)10-22-13-6-4-12-5-7-15(20)14(12)9-13/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSSABCBHZRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methylpyridine derivative, followed by the introduction of the indanone moiety through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage via an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Antibacterial Properties

Research indicates that N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. In vitro studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting potential as a therapeutic agent for treating resistant infections .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of common fungal pathogens, which is critical given the rising incidence of fungal infections that are difficult to treat .

Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer progression. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. Its mechanism may involve modulation of signaling pathways associated with cell proliferation and survival .

Applications in Drug Development

This compound is being explored for its potential use in:

- Novel Antibiotic Formulations : Given its antibacterial efficacy, researchers are investigating its incorporation into new antibiotic therapies aimed at combating resistant bacterial strains.

- Antifungal Treatments : The compound's antifungal properties position it as a candidate for developing treatments for systemic fungal infections.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells suggests potential applications in developing targeted cancer therapies.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound involved testing against various bacterial strains using agar diffusion methods. Results showed a significant zone of inhibition against MRSA compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays involving breast cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyridine-Containing Acetamides

Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) () share the acetamide-pyridine core but differ in their aromatic substituents. These derivatives exhibit strong binding affinities (−22 kcal/mol or better) to the SARS-CoV-2 main protease due to interactions between the pyridine ring and HIS163, as well as hydrogen bonds with ASN142 and GLN189 .

Indenyl and Dihydroindenyl Derivatives

Compound N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridine-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazole-1-yl)acetamide (37) () incorporates a dihydroindenyl group similar to the target compound. However, the benzoimidazole side chain in compound 37 enhances its ability to modulate cytokine production (e.g., IL-8 and TNF-α), suggesting that substituents on the indenyloxy moiety critically influence biological activity .

Bromonaphthalenyloxy Acetamides

VU0453657 (4) (), featuring a bromonaphthalenyloxy group, demonstrates how bulky aromatic substituents impact pharmacokinetics. While the target compound’s indenyloxy group is less sterically demanding, its ketone functionality (3-oxo) may participate in hydrogen bonding, akin to the bromine atom in VU0453657 .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula C₁₈H₁₈N₂O₃.

Enzyme Inhibition Potential

Pyridine-containing acetamides in show affinity for viral proteases, suggesting the target compound could be explored for antiviral activity. However, its indenyloxy group may redirect selectivity toward other enzymes, such as kinases or oxidoreductases .

Cytokine Modulation

Dihydroindenyl derivatives in exhibit immunomodulatory effects, reducing IL-8 and TNF-α levels. The target compound’s 3-oxo group may enhance hydrogen bonding with cellular receptors, though this requires experimental validation .

Biological Activity

N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, with the CAS number 1203375-74-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.32 g/mol. The compound features a pyridine ring and an indene-derived moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 1203375-74-9 |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of acetamides with phenoxy groups possess antimicrobial properties. For instance, compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains .

- Anticancer Properties : Several studies suggest that acetamides can inhibit cancer cell proliferation. The incorporation of indene moieties has been linked to enhanced anticancer activity due to their ability to interact with cellular pathways involved in tumor growth .

- Anti-inflammatory Effects : Research has indicated that certain acetamide derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

- Analgesic Activity : Some studies report that compounds with similar structures exhibit pain-relieving properties, potentially through the modulation of pain receptors .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors (e.g., opioid receptors for analgesic effects), altering their activity and leading to physiological responses.

- Cell Signaling Pathways : By influencing signaling pathways such as NF-kB or MAPK, the compound could modulate gene expression related to cell survival and proliferation.

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of several acetamides against resistant strains of bacteria, demonstrating significant inhibition zones for certain derivatives .

- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that specific indene-containing acetamides inhibited cell growth in vitro, suggesting a pathway for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.